molecular formula C7H11BrN2O2 B1278383 3-Bromomethyl-1,5,5-trimethylhydantoin CAS No. 159135-61-2

3-Bromomethyl-1,5,5-trimethylhydantoin

Cat. No. B1278383
M. Wt: 235.08 g/mol
InChI Key: BBKDOFXVZYMKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromomethyl-1,5,5-trimethylhydantoin is not directly mentioned in the provided papers; however, compounds with similar structures and reactivity, such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) and related N-halogenated compounds, are extensively discussed. These compounds are used for bromination reactions in organic synthesis, indicating the potential utility of 3-Bromomethyl-1,5,5-trimethylhydantoin in similar contexts .

Synthesis Analysis

The synthesis of brominated compounds often involves the use of N-halogenated reagents like DBH. For instance, DBH has been used for the bromination of aromatic compounds, which suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin could be synthesized through similar halogenation reactions . Additionally, the synthesis of highly substituted cyclohexanes using bromination reagents indicates the possibility of synthesizing complex brominated structures, which could be relevant for the synthesis of 3-Bromomethyl-1,5,5-trimethylhydantoin .

Molecular Structure Analysis

While the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin is not directly analyzed, the structure of similar brominated compounds has been characterized using techniques like NMR, FT-IR spectroscopy, and X-ray crystallography . These methods could be applied to determine the molecular structure of 3-Bromomethyl-1,5,5-trimethylhydantoin, providing insights into its stereochemistry and electronic properties.

Chemical Reactions Analysis

The reactivity of brominated compounds is well-documented, with DBH being used as a bromine source and oxidant in the synthesis of α-bromo ketones and α-amino ketones from alkenes . The presence of a bromomethyl group in 3-Bromomethyl-1,5,5-trimethylhydantoin suggests that it could participate in similar electrophilic addition reactions. Moreover, the use of DBH for bromination at specific positions on nucleosides demonstrates the regioselectivity that can be achieved with these reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromomethyl-1,5,5-trimethylhydantoin can be inferred from related compounds. For example, the solubility of DBH in aprotic solvents and its reactivity in the presence of strong acids or Lewis acids provide a basis for predicting the behavior of 3-Bromomethyl-1,5,5-trimethylhydantoin under similar conditions . Additionally, the formation of halogen bonds and hydrogen bonds in the solid state of a related brominated compound suggests that 3-Bromomethyl-1,5,5-trimethylhydantoin may also exhibit these interactions .

Scientific Research Applications

Mechanistic Insights and Chemical Reactions

  • Chlorine Rearrangements in Trimethyl-Substituted N-Chlorohydantoins : A study explored the mechanisms for chlorine rearrangements in compounds closely related to 3-Bromomethyl-1,5,5-trimethylhydantoin, such as 1-chloro-3,5,5-trimethylhydantoin. It highlighted two novel hydrogen atom transfer reaction mechanisms, shedding light on the stability and reactivity of these compounds under UV irradiation (McCann et al., 2012).

  • Aromatic Bromination with Hydantoin Derivatives : Another study reported the use of 1,3-dibromo-5,5-dimethylhydantoin for brominating various aromatic derivatives, a process relevant to the properties and reactivity of similar hydantoin derivatives (Chassaing et al., 1997).

  • Halogen Bond Activation in Organic Synthesis : A research highlighted the use of 3-iodo-1,5,5-trimethylhydantoin for iodination of benzylic hydrocarbons, showcasing the catalytic potential of hydantoin derivatives in synthetic organic chemistry (Combe et al., 2017).

Specific Binding and Molecular Interactions

  • Hydrogen Bonding Interactions of Substituted Hydantoins : A study on diphenylhydantoin and other substituted hydantoins demonstrated specific binding to 9-ethyladenine, implying potential applications in molecular recognition and drug design (Jones & Kemp, 1974).

Synthetic Methodologies and Novel Compounds

  • Synthesis of Highly Substituted Cyclohexanes : Research into the synthesis of 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes highlights the chemical versatility and reactivity of bromomethyl-substituted compounds in creating complex molecular structures (Hofmann et al., 2006).

  • Coordination Equilibria with Gold Ions : A study evaluated the formation constants of gold complexes with hydantoin derivatives, suggesting applications in coordination chemistry and material science (Ohtani et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The antimicrobial compounds 1-chloro-3,5,5-trimethylhydantoin and 3-chloro-1,5,5-trimethylhydantoin have been synthesized and examined via a joint experimental and computational study . The measured rate of loss of oxidative chlorine in the absence and presence of exposure to UVA irradiation determined 2 to be less stable than 1 . An interesting migration reaction was observed during UVA irradiation that featured the production of chlorine rearrangement and dechlorinated compounds . This could open up new directions for future research.

properties

IUPAC Name

3-(bromomethyl)-1,5,5-trimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2/c1-7(2)5(11)10(4-8)6(12)9(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDOFXVZYMKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448881
Record name 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyl-1,5,5-trimethylhydantoin

CAS RN

159135-61-2
Record name 3-BROMOMETHYL-1,5,5-TRIMETHYLHYDANTOIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 21.3 g of 1,5,5-trimethylhydantoin, 5.86 g of paraformaldehyde and 34 ml of hydrogen bromide in acetic acid (33%) was heated to 80° for 2 hrs., again treated with 7.9 ml of hydrogen bromide in acetic acid and heated for a further 2.5 hrs. The solution was cooled to 0°, diluted with 100 ml of methylene chloride and subsequently treated at 0° with 100 ml of ice-cold water. The methylene chloride phase was washed with water, dried and concentrated. The residue was crystallized from t-butyl methyl ether/hexane and the crystallizate was dried, there being obtained 30.9 g (88%) of pure 3-bromomethyl-1,5,5-trimethylhydantoin, m.p. 86-88°. IR (KBr): 1780s and 1732s (C=O).
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.